molecular formula C19H23FN2O3S B288829 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine

1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine

Cat. No. B288829
M. Wt: 378.5 g/mol
InChI Key: XILGEZURTUKIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative and has a molecular formula of C19H23FN2O3S. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine involves the inhibition of PDE5, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells. This results in the relaxation of the smooth muscles and the dilation of the blood vessels, which can be useful in the treatment of various cardiovascular and respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine are primarily related to its inhibitory effects on PDE5. This can lead to an increase in the levels of cGMP, which can have various effects on the body such as vasodilation, bronchodilation, and inhibition of platelet aggregation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine in lab experiments include its high potency and specificity towards PDE5, which makes it a useful tool for studying the role of PDE5 in various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and use it safely.

Future Directions

There are several future directions for the research on 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine. Some of these include:
1. Studying the potential applications of this compound in the treatment of various cardiovascular and respiratory disorders.
2. Investigating the potential side effects and toxicity of this compound in animal models and humans.
3. Developing new analogs of this compound with improved potency and specificity towards PDE5.
4. Studying the potential applications of this compound in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine is a unique compound that has been extensively studied for its potential applications in various fields of scientific research. Its inhibitory effects on PDE5 make it a useful tool for studying the role of PDE5 in various physiological processes. However, more research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine involves the reaction of 2-fluoroaniline with 4-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield the final product.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of various enzymes such as phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone in the lungs and blood vessels.

properties

Product Name

1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine

Molecular Formula

C19H23FN2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-(4-propoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23FN2O3S/c1-2-15-25-16-7-9-17(10-8-16)26(23,24)22-13-11-21(12-14-22)19-6-4-3-5-18(19)20/h3-10H,2,11-15H2,1H3

InChI Key

XILGEZURTUKIQF-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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